molecular formula C8H8F2N4 B2797059 N-{[(2,4-difluorophenyl)methylidene]amino}guanidine CAS No. 849459-83-2

N-{[(2,4-difluorophenyl)methylidene]amino}guanidine

Cat. No. B2797059
CAS RN: 849459-83-2
M. Wt: 198.177
InChI Key: AGJYDFYYJUQKHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-{[(2,4-difluorophenyl)methylidene]amino}guanidine” is a chemical compound with the CAS Number: 849459-83-2 . It has a molecular weight of 198.18 and is primarily used for research purposes . The compound exists as a powder at room temperature .


Molecular Structure Analysis

The IUPAC name for this compound is (2E)-2-(2,4-difluorobenzylidene)hydrazinecarboximidamide . The InChI Code is 1S/C8H8F2N4/c9-6-2-1-5(7(10)3-6)4-13-14-8(11)12/h1-4H,(H4,11,12,14)/b13-4+ . This indicates the specific arrangement of atoms in the molecule and the types of bonds between them.

Scientific Research Applications

Screening for Drug Development The process of screening guanidine derivatives for therapeutic application underscores the potential of these compounds in medicinal chemistry. Guanidine functionality, found in a plethora of natural and pharmaceutical products, is pivotal in the synthesis of compounds displaying a wide range of biological activities. These activities include potential therapeutic options for neurodegenerative diseases, anti-inflammatory, antiprotozoal, anti-HIV agents, and more, highlighting the compound's significance in future drug development (Rauf, Imtiaz-ud-Din, & Badshah, 2014).

Chemistry and Mechanisms in Antifungal Applications Guanidine-containing antifungal agents represent a key area of application, demonstrating efficacy against human-relevant fungal pathogens. The diverse range of guanidine-containing derivatives documented in literature from 2004 to 2022 includes small molecules, steroids, polymers, and natural products, showcasing their broad antifungal activity and potential in in vivo experiments. This diversity indicates the compound's role in developing antifungal therapeutics (Baugh, 2022).

properties

IUPAC Name

2-[(E)-(2,4-difluorophenyl)methylideneamino]guanidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F2N4/c9-6-2-1-5(7(10)3-6)4-13-14-8(11)12/h1-4H,(H4,11,12,14)/b13-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGJYDFYYJUQKHZ-YIXHJXPBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)C=NN=C(N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1F)F)/C=N/N=C(N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F2N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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